3-Methyl-1,1-diphenylbut-3-en-1-amine
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Overview
Description
3-Methyl-1,1-diphenylbut-3-en-1-amine is an organic compound with the molecular formula C17H19N. It is characterized by a butenyl chain substituted with a methyl group and two phenyl groups. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,1-diphenylbut-3-en-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-diphenylbut-3-en-1-one with methylamine. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in custom synthesis. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,1-diphenylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
3-Methyl-1,1-diphenylbut-3-en-1-amine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-1,1-diphenylbut-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylbut-3-en-1-amine: Similar structure but lacks the methyl group at the 3-position.
N-(1,1-diphenylbut-3-en-1-yl)aniline: Contains an aniline group instead of a methyl group
Uniqueness
3-Methyl-1,1-diphenylbut-3-en-1-amine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C17H19N |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3-methyl-1,1-diphenylbut-3-en-1-amine |
InChI |
InChI=1S/C17H19N/c1-14(2)13-17(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1,13,18H2,2H3 |
InChI Key |
BEZZAENNSPBSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)N |
Origin of Product |
United States |
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